molecular formula C6H7Cl2N3 B11778863 5,6-dichloro-N,N-dimethylpyridazin-4-amine

5,6-dichloro-N,N-dimethylpyridazin-4-amine

Cat. No.: B11778863
M. Wt: 192.04 g/mol
InChI Key: IQHHMHJBHXOUDQ-UHFFFAOYSA-N
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Description

5,6-Dichloro-N,N-dimethylpyridazin-4-amine is a chemical compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 5 and 6, and a dimethylamino group at position 4. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N,N-dimethylpyridazin-4-amine typically involves the chlorination of pyridazine derivatives. One common method involves the reaction of 4-amino-5,6-dichloropyridazine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N,N-dimethylpyridazin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of corresponding amines or hydrazines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted pyridazines.

    Oxidation Reactions: Major products are N-oxides.

    Reduction Reactions: Products include corresponding amines or hydrazines.

Scientific Research Applications

5,6-Dichloro-N,N-dimethylpyridazin-4-amine is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N,N-dimethylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-N,N-dimethylpyridazin-3-amine
  • 3,6-Dichloro-N,N-dimethylpyridazin-4-amine
  • 5,6-Dichloro-N,N-diethylpyridazin-4-amine

Uniqueness

5,6-Dichloro-N,N-dimethylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 5 and 6, along with the dimethylamino group at position 4, makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C6H7Cl2N3

Molecular Weight

192.04 g/mol

IUPAC Name

5,6-dichloro-N,N-dimethylpyridazin-4-amine

InChI

InChI=1S/C6H7Cl2N3/c1-11(2)4-3-9-10-6(8)5(4)7/h3H,1-2H3

InChI Key

IQHHMHJBHXOUDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=NC(=C1Cl)Cl

Origin of Product

United States

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